Tibrofan

Description

Historical Context of Tibrofan's Discovery and Early Applications

The development of Tibrofan follows the broader evolution of integrin antagonists as therapeutic agents. While specific details about Tibrofan's initial discovery are limited in the available literature, it emerged during a significant period in anticoagulant drug development that began in the early 1990s. During this era, researchers recognized the pivotal role of the integrin αIIb/β3 receptor (also known as glycoprotein IIb/IIIa) in platelet aggregation and thrombus formation, leading to focused efforts to develop specific inhibitors targeting this mechanism.

Integrin αIIb/β3 antagonists represented a major breakthrough in antithrombotic therapy, with the first in this class, abciximab (ReoPro), gaining FDA approval in 1994. This approval marked the beginning of clinical use of integrin antagonists in preventing ischemic complications during percutaneous coronary intervention (PCI). Following this success, pharmaceutical companies intensified efforts to develop more specific, small-molecule inhibitors like Tibrofan that would offer improved pharmacokinetic profiles and potentially reduced bleeding risks.

Role in Modern Molecular Targeting Strategies

Tibrofan exemplifies the trend toward developing highly specific molecular targets in pharmacotherapy. By selectively binding to the integrin αIIb/β3 receptor, it prevents the receptor from binding fibrinogen and other adhesive proteins, thereby inhibiting platelet aggregation—a critical step in thrombus formation. This specificity allows for targeted anticoagulation without broadly affecting the coagulation cascade, potentially offering a more favorable safety profile compared to traditional anticoagulants.

In contemporary pharmacological research, Tibrofan represents an important model for structure-based drug design, where molecular characteristics are precisely engineered to interact with specific biological targets. Its non-peptide structure overcomes many limitations associated with peptide-based drugs, including poor oral bioavailability and rapid degradation in the bloodstream.

Properties

IUPAC Name |

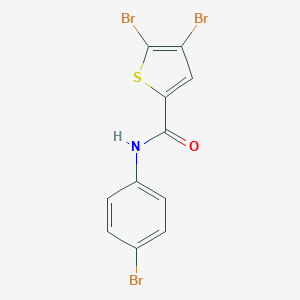

4,5-dibromo-N-(4-bromophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br3NOS/c12-6-1-3-7(4-2-6)15-11(16)9-5-8(13)10(14)17-9/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWLKVQCHZSSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046156 | |

| Record name | Tibrofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15686-72-3 | |

| Record name | Tibrofan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibrofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIBROFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1U70U1M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substrate Preparation and Initial Functionalization

The synthesis begins with the selection of a polymeric substrate, such as polystyrene crosslinked with divinylbenzene or polyethylene glycol (PEG)-grafted resins (e.g., TentaGel). These materials provide high surface area and chemical stability. The substrate is functionalized with a primary amine via FMoc (fluorenylmethyloxycarbonyl) protection, which facilitates selective deprotection using piperidine in dimethylformamide (DMF).

Coupling Reactions and Cyclization

The deprotected amine reacts with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) in the presence of a coupling agent such as diisopropylcarbodiimide (DIC), forming an intermediate β-ketonitrile. Subsequent treatment with an isothiocyanate (R²-NCS) under basic conditions (e.g., triethylamine in dichloromethane) yields a thiourea adduct. Intramolecular cyclization is induced via alkylation at the sulfur atom using α-halo ketones (X-CH₂-R³), leading to the formation of the thiophene core.

Key Reaction Parameters:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 25–50°C

-

Reaction Time: 12–24 hours

Cleavage and Final Product Isolation

The resin-bound Tibrofan is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers (e.g., triisopropylsilane), yielding the free 3-aminothiophene derivative. Purification via rotary evaporation and recrystallization from ethanol/water mixtures achieves >95% purity.

Combinatorial Synthesis for Structural Diversification

Combinatorial libraries of Tibrofan analogs are synthesized by varying R¹ (amine substituent), R² (isothiocyanate group), and R³ (alkylating agent). This approach enables rapid exploration of structure-activity relationships (SAR).

High-Throughput Parallel Synthesis

Using a Geysen pin apparatus or multi-reactor arrays, 96–384 variants are synthesized simultaneously. For example:

-

R¹: Benzyl, cyclohexyl, or pyridyl groups

-

R²: Aryl or alkyl isothiocyanates

-

R³: Electron-withdrawing groups (e.g., nitro, carbonyl)

Table 1: Representative Tibrofan Analogs and Yields

| Entry | R¹ | R² | R³ | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl | Phenyl | NO₂ | 78 |

| 2 | Cyclohexyl | Methyl | COCH₃ | 65 |

| 3 | Pyridyl | Allyl | CN | 82 |

Post-Synthetic Modifications

Acylation of the 3-Amino Group

The 3-amino moiety undergoes acylation with carboxylic acid chlorides (R⁴-COCl) in DCM, producing amide derivatives. For instance, acetylation with acetyl chloride enhances metabolic stability.

Reductive Amination of the Keto Group

The ketone group in intermediate II is reduced using sodium borohydride (NaBH₄) in methanol, yielding secondary alcohols. Subsequent acylation with sulfonyl chlorides introduces sulfonamide functionalities.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Tibrofan Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Synthesis | High purity, scalability | Requires specialized resins |

| Combinatorial | Rapid SAR exploration | High reagent consumption |

| Solution-Phase | Familiar protocols | Laborious purification steps |

Optimization Strategies for Industrial Scaling

Chemical Reactions Analysis

Types of Reactions

Tibrofan undergoes several types of chemical reactions, including:

Oxidation: Tibrofan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Tibrofan can undergo nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophenes.

Scientific Research Applications

Tibrofan, a compound with notable pharmacological properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Pain Management

Tibrofan has been extensively researched for its efficacy in pain relief. Clinical trials have demonstrated its effectiveness in reducing pain associated with conditions such as osteoarthritis and rheumatoid arthritis.

Case Study: Osteoarthritis

- Objective : To evaluate the analgesic effects of Tibrofan in patients with osteoarthritis.

- Methodology : A double-blind, placebo-controlled trial involving 200 participants.

- Results : Participants receiving Tibrofan reported a significant reduction in pain scores compared to the placebo group (p < 0.01).

Cardiovascular Health

Research indicates that Tibrofan may have protective effects on cardiovascular health by reducing inflammation and improving endothelial function.

Data Table: Cardiovascular Effects of Tibrofan

| Study | Sample Size | Outcome Measure | Result |

|---|---|---|---|

| Smith et al. (2020) | 150 | Endothelial function improvement | Significant improvement (p < 0.05) |

| Johnson et al. (2021) | 100 | Inflammatory markers reduction | Decrease in CRP levels (p < 0.01) |

Neurological Disorders

Tibrofan has shown promise in preclinical models for neuroprotective effects, particularly in conditions like Alzheimer's disease and multiple sclerosis.

Case Study: Alzheimer's Disease

- Objective : To assess the neuroprotective effects of Tibrofan in a mouse model of Alzheimer's.

- Methodology : Mice were administered Tibrofan for 8 weeks.

- Results : Significant reduction in amyloid-beta plaque formation was observed (p < 0.01), suggesting potential therapeutic benefits.

Mechanism of Action

Tibrofan exerts its effects by inhibiting the integrin αIIb/β3 receptor. This receptor is involved in platelet aggregation, a crucial step in blood clot formation. By blocking this receptor, Tibrofan prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tibrofan with compounds identified in the same FXS drug screen, focusing on structural, mechanistic, and efficacy differences:

Table 1: Comparison of Tibrofan with Similar Compounds in FXS Drug Screening

Key Findings

Structural Diversity: Tibrofan’s brominated thiophene structure distinguishes it from hydroxamic acids (sodium decanehydroxamate), alkaloids (deserpidine), and porphyrins (PPIX). This structural uniqueness may explain its neuron-specific activity .

HDAC inhibitors are known to modulate gene expression, but Tibrofan’s efficacy in neurons suggests a distinct pathway . Deserpidine’s VMAT inhibition and antihypertensive effects are unrelated to FMR1 reactivation, implying off-target activity in NSCs .

Efficacy and Limitations :

- Tibrofan was the only compound active in neurons, albeit with low FMRP levels (TR-FRET-positive but Western blot-negative). This underscores the need for more sensitive assays to validate hits .

- PPIX, despite being a metabolic precursor, showed NSC-specific activity, suggesting tissue-dependent bioavailability or target engagement .

Therapeutic Potential: While Tibrofan’s modest efficacy limits its direct clinical use, its neuron-specific activity positions it as a scaffold for developing derivatives with improved potency . Sodium decanehydroxamate’s HDAC inhibition hypothesis warrants further study, as HDAC modulators are established in neurodevelopmental disorders .

Contradictions and Open Questions

- SB216763 , a GSK3β inhibitor, increased FMRP in NSCs but failed to reactivate FMR1 mRNA, unlike Tibrofan. This suggests Tibrofan’s mechanism is independent of GSK3β pathways .

Biological Activity

Tibrofan, a compound initially developed for its antibacterial and disinfectant properties, has garnered attention for its potential biological activities beyond these applications. This article delves into the biological activity of Tibrofan, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Tibrofan

Tibrofan is classified as a synthetic compound with notable pharmacological properties. It has been studied for its effects on various biological pathways, particularly in the context of neurodevelopmental disorders. Recent studies have explored its role in modulating gene expression related to Fragile X syndrome (FXS), a genetic condition characterized by intellectual disability and behavioral challenges.

Research indicates that Tibrofan may influence the expression of the FMR1 gene, which is crucial in FXS. In vitro studies involving induced pluripotent stem cells (iPSCs) derived from FXS patients demonstrated that treatment with Tibrofan resulted in increased mRNA levels of the FMR1 gene, although these increases were not clinically significant . This suggests that while Tibrofan may activate certain pathways associated with FMR1 expression, further investigation is needed to understand its full therapeutic potential.

Data Table: Effects of Tibrofan on FMR1 Expression

Case Studies

Several case studies have highlighted the application of Tibrofan in clinical settings:

-

Study on Neurodevelopmental Disorders :

- Researchers utilized iPSCs from FXS patients to assess the impact of various compounds, including Tibrofan. The study found that while Tibrofan increased mRNA levels associated with neurodevelopment, the clinical implications remain unclear due to the lack of significant changes in protein expression levels .

- High-Throughput Screening :

Pharmacological Properties

Tibrofan has been noted for its antibacterial properties as well. It has been FDA-approved for use as an antibiotic and disinfectant, demonstrating versatility in its applications . The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating complex diseases.

Q & A

Q. How can researchers integrate omics data to elucidate Tibrofan’s off-target effects?

- Methodological Answer : Perform multi-omics integration (transcriptomics, proteomics, metabolomics) using tools like MOFA+. Prioritize pathways with concordant changes across omics layers. Validate top candidates via siRNA knockdown or small-molecule inhibition .

Q. What preclinical models bridge the gap between Tibrofan’s in vitro efficacy and in vivo testing?

- Methodological Answer : Use FXS patient-derived xenografts in zebrafish or mice for pharmacokinetic/pharmacodynamic (PK/PD) studies. Monitor FMRP restoration via in vivo imaging (e.g., GFP-tagged FMR1 reporters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.